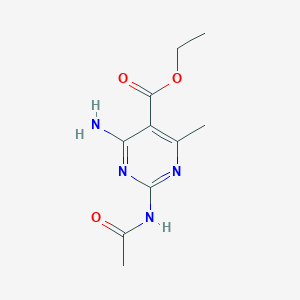
Ethyl 2-acetamido-4-amino-6-methyl-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-AMINO-2-ACETAMIDO-6-METHYLPYRIMIDINE-5-CARBOXYLATE is an organic compound with the molecular formula C10H14N4O3. It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-2-ACETAMIDO-6-METHYLPYRIMIDINE-5-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved by reacting ethyl acetoacetate with guanidine under basic conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of amino and acetamido groups at specific positions on the pyrimidine ring. This can be done through nucleophilic substitution reactions using reagents such as ammonia and acetic anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-AMINO-2-ACETAMIDO-6-METHYLPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
ETHYL 4-AMINO-2-ACETAMIDO-6-METHYLPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of various chemical products, including dyes and pigments.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-2-ACETAMIDO-6-METHYLPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulation of Gene Expression: It can influence the expression of genes involved in various biological functions, leading to changes in cellular behavior.
Comparison with Similar Compounds
ETHYL 4-AMINO-2-ACETAMIDO-6-METHYLPYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-AMINO-4-METHYLPYRIMIDINE-5-CARBOXYLATE: This compound lacks the acetamido group, which may result in different biological activities and properties.
ETHYL 2-CHLORO-4-METHYLPYRIMIDINE-5-CARBOXYLATE: The presence of a chlorine atom instead of an amino group can significantly alter the compound’s reactivity and applications.
ETHYL 4-AMINO-2-METHYLPYRIMIDINE-5-CARBOXYLATE: The absence of the acetamido group may affect the compound’s pharmacological properties and its use in drug development.
Properties
Molecular Formula |
C10H14N4O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
ethyl 2-acetamido-4-amino-6-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H14N4O3/c1-4-17-9(16)7-5(2)12-10(13-6(3)15)14-8(7)11/h4H2,1-3H3,(H3,11,12,13,14,15) |
InChI Key |
FRGRXBAFAGBCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1N)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















